8-(Oxiran-2-ylmethyl)quinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H11NO |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
8-(oxiran-2-ylmethyl)quinoline |
InChI |
InChI=1S/C12H11NO/c1-3-9-5-2-6-13-12(9)10(4-1)7-11-8-14-11/h1-6,11H,7-8H2 |
InChI Key |
BEKRPHSDQYPLID-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 8 Oxiran 2 Ylmethyl Quinoline
Strategies for Constructing the Quinoline (B57606) Core with an 8-Position Handle
The creation of a quinoline molecule with a substituent at the 8-position relies on well-established cyclization reactions. These classical methods are prized for their reliability and versatility in forming the quinoline's bicyclic structure. The key to achieving 8-substitution is the careful selection of the starting aromatic precursor. For most of these syntheses, beginning with an ortho-substituted aniline (B41778) is the critical design element that dictates the final placement of the functional group at the C8 position of the newly formed quinoline ring.
Classical Quinoline Synthesis Approaches
Several foundational named reactions in organic chemistry provide robust pathways to the quinoline scaffold. rsc.org These methods, developed in the late 19th century, remain cornerstones of heterocyclic synthesis and can be adapted to produce a wide array of substituted quinolines. pharmaguideline.comiipseries.orgjptcp.com
The Skraup synthesis is a powerful method for producing quinolines from the reaction of an aniline, glycerol (B35011), a dehydrating agent (typically concentrated sulfuric acid), and an oxidizing agent (such as nitrobenzene (B124822) or arsenic acid). pharmaguideline.comiipseries.org The reaction proceeds via the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. iipseries.org
To generate an 8-substituted quinoline, the reaction must start with an aniline that is substituted at the ortho position. researchgate.net For instance, using o-nitroaniline will yield 8-nitroquinoline, while o-aminophenol will produce 8-hydroxyquinoline. researchgate.netcdnsciencepub.com These resulting 8-substituted quinolines serve as versatile intermediates, or handles, for further chemical modification. The Skraup reaction is particularly effective for synthesizing quinolines that are unsubstituted on the pyridine (B92270) ring (positions 2, 3, and 4). rsc.org
Table 1: Examples of 8-Substituted Quinolines via Skraup Synthesis
| Ortho-Substituted Aniline | Key Reagents | Oxidizing Agent | 8-Substituted Quinoline Product |
| o-Nitroaniline | Glycerol, H₂SO₄ | o-Nitroaniline itself | 8-Nitroquinoline researchgate.net |
| o-Aminophenol | Glycerol, H₂SO₄ | o-Aminophenol itself | 8-Hydroxyquinoline cdnsciencepub.com |
| o-Chloroaniline | Glycerol, H₂SO₄ | As₂O₅ | 8-Chloroquinoline |
| o-Toluidine (B26562) (2-Methylaniline) | Glycerol, H₂SO₄ | Nitrobenzene | 8-Methylquinoline |
| 8-Aminoquinoline (B160924) | Glycerol, H₂SO₄ | Nitrobenzene | 1,10-Phenanthroline iipseries.org |
The Friedländer synthesis is a flexible and straightforward method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a second carbonyl compound containing an active α-methylene group (a carbon atom adjacent to the carbonyl with at least two hydrogens). wikipedia.orgresearchgate.net The reaction is typically catalyzed by an acid or a base. wikipedia.org
This method is highly regioselective. To produce an 8-substituted quinoline, the starting material must be a 2-aminobenzaldehyde (B1207257) or 2-aminoacetophenone (B1585202) that already contains the desired substituent at the C3 position of the benzene (B151609) ring (which becomes the C8 position of the quinoline). The choice of the second carbonyl reactant determines the substituents at the 2- and 3-positions of the final quinoline product. This approach is widely used for preparing polysubstituted quinolines. researchgate.netsioc-journal.cnijcce.ac.ir
Table 2: Examples of 8-Substituted Quinolines via Friedländer Synthesis
| 2-Aminoaryl Carbonyl Precursor | Carbonyl Reagent (with α-methylene) | Catalyst/Conditions | 8-Substituted Quinoline Product |
| 2-Amino-3-methylbenzaldehyde | Acetone (B3395972) | Base (e.g., NaOH) | 8-Methylquinoline |
| 2-Amino-3-chlorobenzaldehyde | Ethyl acetoacetate (B1235776) | Acid (e.g., TFA) | Ethyl 8-chloro-2-methylquinoline-3-carboxylate |
| 2-Amino-3-methoxybenzaldehyde | Cyclohexanone | Base (e.g., Piperidine) | 8-Methoxy-1,2,3,4-tetrahydroacridine |
| 2-Amino-3-nitroacetophenone | Acetaldehyde | Acid or Base | 2,8-Dinitroquinoline |
The Combes synthesis creates 2,4-disubstituted quinolines through the reaction of an arylamine with a β-diketone. pharmaguideline.comwikipedia.org The process involves an initial condensation to form a β-amino enone (a Schiff base intermediate), which is then cyclized under strong acidic conditions, typically using concentrated sulfuric acid, to yield the quinoline. iipseries.orgwikipedia.org
Similar to the Skraup reaction, the synthesis of an 8-substituted quinoline via the Combes method requires an ortho-substituted aniline as the starting material. The structure of the β-diketone dictates the substituents that will appear at the C2 and C4 positions of the quinoline ring. For example, using acetylacetone (B45752) (a symmetric β-diketone) with o-toluidine results in the formation of 2,4,8-trimethylquinoline.
Table 3: Examples of 8-Substituted Quinolines via Combes Synthesis
| Ortho-Substituted Aniline | β-Diketone Reagent | Catalyst/Conditions | 8-Substituted Quinoline Product |
| o-Toluidine (2-Methylaniline) | Acetylacetone | H₂SO₄ (conc.) | 2,4,8-Trimethylquinoline |
| o-Anisidine (2-Methoxyaniline) | Benzoylacetone | H₂SO₄ (conc.) | 8-Methoxy-2-phenyl-4-methylquinoline |
| o-Chloroaniline | Ethyl acetoacetate (as β-ketoester) | H₂SO₄ (conc.) | 8-Chloro-4-hydroxy-2-methylquinoline* |
| o-Ethylaniline | Dibenzoylmethane | Polyphosphoric Acid (PPA) | 8-Ethyl-2,4-diphenylquinoline |
*Note: Reaction with β-ketoesters can also follow the Conrad-Limpach pathway.
This synthetic route involves the reaction of an aniline with a β-ketoester, such as ethyl acetoacetate. pharmaguideline.com The pathway is highly sensitive to reaction temperature, leading to two different types of hydroxyquinolines. wikipedia.org
Conrad-Limpach Synthesis: At lower temperatures, the aniline attacks the keto group of the β-ketoester, leading to a β-aminoacrylate intermediate. Upon heating (often in an inert solvent like mineral oil), this intermediate cyclizes to form a 4-hydroxyquinoline (B1666331) (which exists in tautomeric equilibrium with the 4-quinolone form). wikipedia.orgmlsu.ac.in
Knorr Synthesis: At higher temperatures (around 140 °C), the reaction favors the formation of a β-ketoanilide, which upon cyclization with strong acid, yields a 2-hydroxyquinoline (B72897) (or 2-quinolone). wikipedia.org
For both variations, using an ortho-substituted aniline is necessary to introduce a substituent at the 8-position of the quinoline ring.
Table 4: Examples of 8-Substituted Quinolines via Conrad-Limpach-Knorr Synthesis
| Ortho-Substituted Aniline | β-Ketoester Reagent | Conditions | 8-Substituted Quinoline Product |
| o-Toluidine | Ethyl acetoacetate | Low temp, then heat (~250 °C) | 4-Hydroxy-8-methyl-2-quinolone (Conrad-Limpach) |
| o-Anisidine | Ethyl acetoacetate | High temp (~140 °C), then H₂SO₄ | 2-Hydroxy-8-methoxy-4-methylquinoline (Knorr) |
| o-Chloroaniline | Diethyl malonate | Low temp, then heat | 8-Chloro-4-hydroxy-2-quinolone (Conrad-Limpach) |
| o-Nitroaniline | Ethyl benzoylacetate | High temp, then H₂SO₄ | 2-Hydroxy-8-nitro-4-phenylquinoline (Knorr) |
The Doebner-von Miller reaction is a versatile and widely used modification of the Skraup synthesis. iipseries.org It produces 2- and/or 4-substituted quinolines by reacting an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst, often hydrochloric acid or a Lewis acid. pharmaguideline.comresearchgate.net The unsaturated carbonyl compound can be generated in situ from the acid-catalyzed reaction of other molecules, such as two equivalents of an aldehyde. pharmaguideline.com
As with the Skraup and Combes syntheses, introducing a substituent at the 8-position requires starting with an ortho-substituted aniline. The specific structure of the α,β-unsaturated carbonyl reactant determines the substitution pattern on the pyridine portion of the quinoline ring. For example, reacting o-toluidine with crotonaldehyde (B89634) (an α,β-unsaturated aldehyde) yields 2,8-dimethylquinoline.
Table 5: Examples of 8-Substituted Quinolines via Doebner-von Miller Reaction
| Ortho-Substituted Aniline | α,β-Unsaturated Carbonyl (or precursor) | Catalyst/Conditions | 8-Substituted Quinoline Product |
| o-Toluidine | Crotonaldehyde | HCl, ZnCl₂ | 2,8-Dimethylquinoline |
| o-Anisidine | Cinnamaldehyde | HCl | 8-Methoxy-2-phenylquinoline |
| o-Chloroaniline | Methyl vinyl ketone | H₂SO₄ | 8-Chloro-4-methylquinoline |
| o-Aminophenol | Paraldehyde (Acetaldehyde precursor) | HCl | 8-Hydroxy-2-methylquinoline (Quinaldine) |
Knorr Quinoline Synthesis
The Knorr quinoline synthesis, first reported by Ludwig Knorr in 1886, is a method for producing 2-hydroxyquinolines (quinolin-2(1H)-ones) from the cyclization of β-ketoanilides under strong acidic conditions, typically with sulfuric acid. The reaction involves the initial formation of a β-ketoanilide from an aniline and a β-ketoester, which is then cyclized.
A general representation of the Knorr synthesis is the conversion of a β-ketoanilide to a 2-hydroxyquinoline using sulfuric acid. iipseries.orgtsijournals.com For the synthesis of an 8-substituted quinoline, a 2-substituted aniline would be required as the starting material. To achieve the target structure of 8-(Oxiran-2-ylmethyl)quinoline, a hypothetical precursor could be 8-allyl-2-hydroxyquinoline. This would necessitate starting with 2-allylaniline (B3051291) and a suitable β-ketoester, such as ethyl acetoacetate. The resulting β-ketoanilide would then be subjected to cyclization. The final step would involve the epoxidation of the allyl group. However, the Knorr synthesis is typically used for the preparation of 2-quinolones, and the conditions are often harsh. pharmaguideline.com
Table 1: Hypothetical Knorr Synthesis for an 8-Substituted Quinoline Precursor
| Starting Material 1 | Starting Material 2 | Intermediate | Product |
| 2-allylaniline | Ethyl acetoacetate | N-(2-allylphenyl)-3-oxobutanamide | 8-allyl-4-methylquinolin-2(1H)-one |
Pfitzinger Reaction
The Pfitzinger reaction, discovered by Wilhelm Pfitzinger in 1886, provides a route to quinoline-4-carboxylic acids from the condensation of isatin (B1672199) with a carbonyl compound in the presence of a strong base. iipseries.orgpharmaguideline.com The reaction begins with the base-catalyzed opening of the isatin ring to form an α-keto-amino acid, which then condenses with the carbonyl compound, followed by cyclization and dehydration to yield the quinoline derivative.
To apply this method for the synthesis of an 8-substituted quinoline, a 7-substituted isatin would be required. For instance, to obtain a precursor for this compound, one might envision starting with 7-allylisatin. Reaction with a simple carbonyl compound like acetone under basic conditions would theoretically yield 8-allyl-2-methylquinoline-4-carboxylic acid. Subsequent decarboxylation and epoxidation of the allyl group would be necessary to arrive at the target molecule. It has been noted that some substituted isatins can be unreactive under Pfitzinger conditions, and the reaction can suffer from low yields and harsh conditions. researchgate.net
Table 2: Hypothetical Pfitzinger Reaction for an 8-Substituted Quinoline Precursor
| Starting Material 1 | Starting Material 2 | Product |
| 7-allylisatin | Acetone | 8-allyl-2-methylquinoline-4-carboxylic acid |
Niementowski Quinoline Synthesis
The Niementowski quinoline synthesis involves the thermal condensation of anthranilic acids with ketones or aldehydes to produce γ-hydroxyquinoline derivatives (quinolin-4-ones). wikipedia.org The reaction is believed to proceed through the formation of a Schiff base, followed by intramolecular condensation and dehydration. wikipedia.org
For the synthesis of an 8-substituted quinoline, one would need to start with a 3-substituted anthranilic acid. To generate a precursor for this compound, 3-allylanthranilic acid could be reacted with a ketone. For example, its reaction with acetone would be expected to yield 8-allyl-2-methylquinolin-4(3H)-one. A subsequent reduction and epoxidation would be required. The high temperatures often necessary for the Niementowski reaction can limit its applicability. wikipedia.org Microwave irradiation has been explored as a way to accelerate the reaction. scispace.com
Table 3: Hypothetical Niementowski Reaction for an 8-Substituted Quinoline Precursor
| Starting Material 1 | Starting Material 2 | Product |
| 3-allylanthranilic acid | Acetone | 8-allyl-2-methylquinolin-4(3H)-one |
Modern Catalytic Approaches for Quinoline Ring Formation
Modern synthetic chemistry has seen a shift towards more efficient and selective catalytic methods for the construction of heterocyclic frameworks, including the quinoline ring system. These approaches often offer milder reaction conditions and greater functional group tolerance compared to the classical named reactions.
Transition Metal-Catalyzed Annulation and Cyclization Reactions
Transition metal catalysis has become a powerful tool in organic synthesis, enabling the formation of complex molecules through novel bond-forming strategies. For quinoline synthesis, various transition metals, including palladium and copper, have been employed to catalyze annulation and cyclization reactions.
Palladium catalysts are well-known for their versatility in cross-coupling and C-H activation reactions. Several palladium-catalyzed methods for quinoline synthesis have been developed. One strategy involves the oxidative cyclization of aryl allyl alcohols with anilines. scispace.com Another approach is the intramolecular C-H alkenylation of N-buten-3-ylanilines. For the synthesis of 8-substituted quinolines, palladium-catalyzed C8-selective C-H arylation of quinoline N-oxides has been reported, offering a direct route to functionalization at this position. acs.org Furthermore, palladium-catalyzed intramolecular amidation of appropriately substituted aromatics can lead to quinolin-2(1H)-ones. nih.gov
A relevant example for the synthesis of a precursor to this compound is the palladium-catalyzed coupling reaction leading to substituted quinolines. rsc.org While not forming the quinoline ring itself, palladium catalysis is crucial for introducing substituents that can be precursors.
Table 4: Examples of Palladium-Catalyzed Reactions for Substituted Quinolines
| Reaction Type | Starting Materials | Catalyst | Product Type |
| Oxidative Cyclization | Aryl allyl alcohol, Aniline | Pd(OAc)₂ | Substituted quinoline |
| C8-Selective C-H Arylation | Quinoline N-oxide, Aryl halide | Pd(OAc)₂ | 8-Arylquinoline |
| Intramolecular Amidation | o-Halo aromatic with carbonyl, Amide | Pd(0) catalyst | Quinolin-2(1H)-one |
Copper catalysts, being more economical and less toxic than their precious metal counterparts, have gained significant attention for the synthesis of nitrogen-containing heterocycles. researchgate.net Copper-catalyzed annulation reactions have emerged as powerful approaches for quinoline synthesis. One notable method is the copper-catalyzed [3+2+1] annulation of anthranils with phenylacetaldehydes, which provides a route to 8-acylquinolines. researchgate.netmdpi.com This is particularly interesting as the 8-acyl group could potentially be converted to the desired oxiran-2-ylmethyl moiety through a multi-step sequence.
Another copper-catalyzed approach involves the dehydrogenative coupling of 2-aminobenzylalcohols with ketones. ijstr.org This method allows for the synthesis of a variety of substituted quinolines under aerobic conditions. Furthermore, copper has been used to promote the C5-selective bromination of 8-aminoquinoline amides, demonstrating its utility in functionalizing the quinoline core. beilstein-journals.org
Table 5: Copper-Catalyzed Synthesis of 8-Acylquinolines
| Starting Material 1 | Starting Material 2 | Catalyst System | Product |
| Anthranil | Phenylacetaldehyde | Cu(0), AgOTf, O₂ | 8-Acylquinoline |
The synthesis of this compound itself is not directly reported through these methods. However, the synthesis of precursors like 8-allylquinoline (B13187187) or 8-acylquinoline via modern catalytic methods is feasible. The subsequent epoxidation of an 8-allylquinoline is a standard transformation that can be achieved using various reagents such as meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide with a suitable catalyst. saskoer.canih.gov
Rhodium-Catalyzed Approaches
Rhodium catalysis has emerged as a powerful tool for the synthesis of quinoline derivatives. rsc.org These methods often proceed through the activation of C-H bonds, facilitating the formation of the quinoline ring system. nih.gov
One notable strategy involves the rhodium-catalyzed annulation of anilines with alkynyl esters, which yields quinoline carboxylates with high regioselectivity. rsc.org In a study by Sudalai and colleagues in 2016, a rhodium catalyst was employed in a cyclization reaction between aniline derivatives and alkynyl esters. This system utilized formic acid as a C1 synthon and reducing agent, with copper(II) acting as the terminal oxidant. The rhodium catalyst facilitates the ortho-C–H bond activation of the aromatic amine, a key step in the cyclization process. mdpi.com
Another approach involves the intramolecular C-H bond functionalization of pyridines and quinolines. nih.gov Research has demonstrated that Rh(I)-catalyzed intermolecular alkylation can produce ortho-alkyated products. nih.gov For instance, the cyclization of tethered pyridines and quinolines via C-H activation provides an efficient route to multicyclic derivatives. nih.gov More recently, in 2023, the Punniyamurthy group developed a rhodium-catalyzed C-8 allylation of quinoline N-oxide at room temperature using vinylcyclopropanes as the allyl source, achieving good diastereoselectivity through a Rh(III)–Rh(I)–Rh(III) catalytic cycle. rsc.org
The following table summarizes key aspects of rhodium-catalyzed quinoline synthesis:
| Catalyst System | Reactants | Key Features |
| Rhodium catalyst with Formic Acid and Copper(II) | Aniline derivatives and alkynyl esters | Regioselective synthesis of quinoline carboxylates via ortho-C–H bond activation. mdpi.com |
| [RhCl(coe)2]2 with PCy3·HCl | Tethered enol ether 2-methylpyridine (B31789) substrates | Intramolecular cyclization via ortho C-H activation to form multicyclic pyridines. nih.gov |
| Cp*Rh(III) catalyst | 8-methylquinolines and α-diazocarbonyl compounds | C-H alkylation under mild conditions. researchgate.net |
| Rhodium catalyst | Quinoline N-oxide and vinylcyclopropanes | C-8 allylation at room temperature with good diastereoselectivity. rsc.org |
Cobalt-Assisted C-H Bond Activation
Cobalt catalysis provides an inexpensive and sustainable alternative for C-H bond functionalization in quinoline synthesis. researchgate.net High-valent cobalt catalysis, particularly using Cp*Co(III) complexes or simple Co(II) and Co(III) salts with bidentate chelation assistance, has proven effective for a variety of C-H functionalization reactions. researchgate.netnih.gov
A significant advancement is the Cp*Co(III)-catalyzed C(sp³)–H bond alkenylation of 8-methylquinoline. acs.org This method is atom-economical, highly regioselective, and tolerates a wide range of functional groups under mild conditions. acs.org The mechanism is believed to involve a concerted metalation-deprotonation pathway assisted by an external base. acs.org The Wei Yi team has also reported a Co(III)-catalyzed cyclization of acetophenone (B1666503) and aniline to produce various quinoline skeletons in high yields. mdpi.com
Aminoquinoline-directed C(sp²)-H bond functionalization is another prominent area of cobalt catalysis. chim.itacs.org Daugulis reported a method for the cobalt-catalyzed alkenylation of C(sp²)-H bonds using alkynes, with Co(OAc)₂·4H₂O as the catalyst and Mn(OAc)₂ as the oxidant. chim.it This approach is compatible with both electron-rich and electron-poor aminoquinoline amides. chim.it
Key findings in cobalt-assisted quinoline synthesis are highlighted below:
| Catalyst System | Substrates | Transformation |
| (Cp*)Co(III) | 8-methylquinoline and alkynes | Highly regioselective C(sp³)–H bond alkenylation. acs.org |
| Co(III) catalyst | Acetophenone and aniline | Cyclization to form diverse quinoline skeletons. mdpi.com |
| Co(OAc)₂·4H₂O with Mn(OAc)₂ | Aminoquinoline amides and alkynes | C(sp²)-H bond alkenylation. chim.it |
| Co(NO₃)₂ hydrate (B1144303) with Mn(OAc)₃·2H₂O | Arylphosphinic acid aminoquinoline amides with alkynes/alkenes | sp² C–H bond functionalization. acs.org |
Organocatalytic and Metal-Free Protocols
In recent years, metal-free and organocatalytic approaches to quinoline synthesis have gained significant traction due to their environmental benefits and avoidance of toxic metal residues. rsc.orgnih.gov These methods often rely on the use of Brønsted or Lewis acids, iodine, or other non-metallic reagents to facilitate the cyclization reactions. mdpi.comnih.gov
One strategy involves the use of superacids like trifluoromethanesulfonic acid (TFA) or its anhydride (B1165640) (TFAA) to catalyze the condensation of aromatic amines with α,β-unsaturated carbonyl compounds. mdpi.com Another metal-free approach utilizes CH₃SO₃H as an additive for the synthesis of quinolines from anilines, acetophenones, and DMSO under air. mdpi.com In 2021, a metal-free, Brønsted acid-catalyzed Friedel–Crafts reaction between quinoline-N-oxide and ynamides was developed for the C-8 functionalization of quinoline. rsc.org
Organocatalytic methods have also been developed for the asymmetric synthesis of quinoline derivatives. thieme-connect.com For example, an organocatalytic aza-Michael–aldol cascade reaction between α-carbonyl anilines and propargyl aldehydes can produce polysubstituted quinolines. thieme-connect.com Furthermore, the use of a fructose-derived organocatalyst with Oxone as the primary oxidant allows for the epoxidation of various alkenes, a reaction that could be applied to allylic quinoline precursors. organic-chemistry.org
A summary of various metal-free and organocatalytic protocols is presented below:
| Catalyst/Reagent | Reactants | Product Type |
| Trifluoromethanesulfonic acid (TFA) | Aromatic amines and α,β-unsaturated carbonyls | Polysubstituted quinolines. mdpi.com |
| CH₃SO₃H/DMSO | Anilines and acetophenones | Substituted quinolines. mdpi.com |
| Brønsted acid | Quinoline-N-oxide and ynamides | C-8 functionalized quinolines. rsc.org |
| Organocatalyst (e.g., diarylprolinol silyl (B83357) ether) | α-carbonyl anilines and propargyl aldehydes | Polysubstituted quinolines and chiral 1,4-dihydroquinolines. thieme-connect.com |
| Trihaloisocyanuric acid | 8-substituted quinoline derivatives | C5-halogenated quinolines. rsc.org |
Oxidative Annulation Strategies for Quinoline Construction
Oxidative annulation has become a key strategy for quinoline synthesis, often involving C-H bond activation and the formation of new C-C and C-N bonds in a single operation. mdpi.comscilit.com These reactions frequently employ an oxidant to drive the cyclization and aromatization steps.
Transition metal-catalyzed oxidative annulation is a common approach. For instance, palladium-catalyzed allylic C–H oxidative annulation can be used to assemble functionalized 2-substituted quinolines. mdpi.com Copper-catalyzed [3+2+1] annulation of anthranils with phenylacetaldehydes, using dioxygen as the terminal oxidant, provides a direct route to 8-acylquinolines. mdpi.com
Metal-free oxidative annulation strategies have also been developed. A notable example is the K₂S₂O₈-mediated synthesis of 4-arylquinolines from anilines, aryl ketones, and DMSO, where DMSO acts as a methine equivalent. nih.gov This reaction proceeds through a cascade involving the generation of a sulfenium ion, followed by C-N and C-C bond formation and cyclization. nih.gov
C-H Bond Activation and Functionalization in Quinoline Synthesis
The direct functionalization of C-H bonds in the quinoline core is an atom-economical and efficient method for introducing substituents. nih.gov This strategy avoids the need for pre-functionalized substrates and often allows for regioselective modifications. nih.gov Both transition-metal-catalyzed and metal-free C-H activation methods have been extensively explored. mdpi.comnih.gov
Transition metal catalysis, particularly with rhodium, palladium, and cobalt, has been widely used for quinoline C-H functionalization. nih.gov For example, rhodium(III) catalysts can be used for the C-8 functionalization of quinoline N-oxides. nih.gov A facile protocol for the synthesis of 3-hydroxyquinolin-8-yl propanoates was developed via Rh(III)-catalyzed C(8)-H activation of 2-substituted quinolines, where the N-oxide acts as both a directing group and an oxygen source. nih.gov Palladium-catalyzed chelation-assisted C-H activation of quinoline-8-carbaldehydes has also been reported for the synthesis of amides. acs.org
Metal-free C-H functionalization offers a greener alternative. An operationally simple, metal-free protocol for the C5-H halogenation of 8-substituted quinolines has been established using trihaloisocyanuric acid as the halogen source at room temperature. rsc.org
Introduction of the Oxiran-2-ylmethyl Moiety at the Quinoline 8-Position
Once the 8-substituted quinoline core is established, the introduction of the oxiran-2-ylmethyl moiety is typically achieved through the epoxidation of an allylic precursor.
Epoxidation Reactions on Allylic Precursors of 8-Substituted Quinolines
The epoxidation of an alkene is a fundamental transformation in organic synthesis, creating a three-membered cyclic ether known as an epoxide. saskoer.ca This reaction can be carried out using various reagents, with peroxyacids like meta-chloroperoxybenzoic acid (mCPBA) being the most common. saskoer.ca The epoxidation of an 8-allylquinoline precursor would lead directly to the target compound, this compound.
The epoxidation reaction is stereospecific, meaning the stereochemistry of the starting alkene determines the stereochemistry of the epoxide product. saskoer.ca For the synthesis of this compound, this implies that if a chiral synthesis is desired, an enantioselective epoxidation method or a chiral precursor would be necessary.
Various catalytic systems have been developed for efficient and selective epoxidation. nih.govunl.pt A silicotungstate compound, [γ-SiW₁₀O₃₄(H₂O)₂]⁴⁻, has shown high catalytic performance for the epoxidation of various olefins using hydrogen peroxide as a green oxidant, achieving excellent selectivity and efficiency. nih.gov Titanium-silsesquioxane complexes are also effective catalysts for alkene epoxidation with aqueous hydrogen peroxide. unl.pt For asymmetric epoxidation, the Shi epoxidation, which uses a fructose-derived organocatalyst and Oxone, is a well-established method for generating chiral epoxides from alkenes. organic-chemistry.org
The general process for the epoxidation of an 8-allylquinoline is depicted below:
| Precursor | Reagent/Catalyst | Product |
| 8-Allylquinoline | mCPBA | This compound |
| 8-Allylquinoline | H₂O₂ / [γ-SiW₁₀O₃₄(H₂O)₂]⁴⁻ | This compound |
| 8-Allylquinoline | H₂O₂ / Ti-silsesquioxane complex | This compound |
| 8-Allylquinoline | Oxone / Shi catalyst | Chiral this compound |
Coupling Reactions Utilizing Epoxide-Containing Reagents
The synthesis of quinoline derivatives often involves coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound, a key strategy is the N-alkylation of a quinoline precursor with a reagent that already contains the epoxide ring.
One such approach involves the reaction of a quinoline derivative with an appropriate epoxide-containing alkylating agent. For instance, the synthesis of ethyl 6-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-(oxiran-2-ylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate (6a) has been demonstrated. mdpi.com This reaction is carried out by treating the corresponding quinolone derivative (5) with an alkyl halide containing the epoxide, in the presence of a base like potassium carbonate in a dry solvent such as dimethylformamide (DMF). mdpi.com The mixture is heated to facilitate the N-alkylation, resulting in the desired product with the oxiran-2-ylmethyl group attached to the quinoline nitrogen. mdpi.com This method showcases a direct way to introduce the epoxide functionality onto a pre-formed quinoline ring system.
Multi-Step Synthesis Pathways to this compound
In many cases, the synthesis of complex molecules like this compound requires a multi-step approach. These pathways allow for the gradual construction of the target molecule, often starting from simpler, more readily available precursors.
A representative multi-step synthesis might begin with the construction of the quinoline core, followed by the introduction and modification of a side chain at the 8-position to form the oxirane ring. For example, a synthesis could start with a substituted aniline and a suitable carbonyl compound to form the quinoline ring via a classic reaction like the Doebner-von Miller or Skraup synthesis. Subsequent functional group manipulations would then be necessary to introduce an allyl group at the 8-position. This could be followed by an epoxidation step, for instance using a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA), to convert the allyl group into the desired oxiran-2-ylmethyl moiety. While a specific multi-step synthesis for this compound is not detailed in the provided search results, the synthesis of analogous structures often follows such logical progressions. The development of a multi-step synthesis route is a common practice in undergraduate chemistry laboratories to illustrate various reaction types and techniques. trine.edu
Advanced Synthetic Techniques and Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry places a strong emphasis on the development of efficient and environmentally benign methods. These "green chemistry" approaches aim to reduce waste, minimize energy consumption, and use less hazardous substances. Microwave-assisted synthesis and reactions in ionic liquids are two prominent examples of such techniques that have been applied to the synthesis of quinoline derivatives.
Microwave-Assisted Synthetic Protocols
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. researchgate.netsemanticscholar.org The application of microwave energy can accelerate a wide range of reactions used in the synthesis of quinoline derivatives.
For example, microwave-assisted synthesis has been successfully employed in the Pfitzinger reaction to produce quinoline-4-carboxylic acids from isatins and carbonyl compounds. researchgate.net This method offers a rapid and efficient route to key quinoline intermediates. Furthermore, the synthesis of various 4-hydroxy-2-quinolinone derivatives has been achieved in a single step from anilines and diethylmalonate using microwave irradiation, significantly shortening the reaction time. semanticscholar.org While a specific protocol for the microwave-assisted synthesis of this compound is not explicitly detailed, the demonstrated success of this technology in synthesizing related quinoline structures suggests its potential applicability. researchgate.netnih.govrsc.org For instance, a cross-aldol condensation to form 8-quinoline enones has been efficiently carried out under microwave irradiation, showcasing the utility of this technique for functionalizing the quinoline ring at the 8-position. researchgate.net
Table 1: Examples of Microwave-Assisted Synthesis of Quinoline Derivatives
| Starting Materials | Product Type | Reaction Conditions | Key Advantages |
|---|---|---|---|
| Isatin, Ketone | Quinoline-4-carboxylic acid | Basic medium, Microwave irradiation | Rapid, Efficient |
| Aniline, Diethylmalonate | 4-Hydroxy-2-quinolinone | p-Toluenesulfonic acid, Microwave irradiation | High yield, Short reaction time |
| 8-Quinoline carbaldehyde, Aryl ketones | 8-Quinoline enone | Nano fly-ash:H₃PO₄, Solvent-free, Microwave irradiation | High yield (>82%), Fast |
Ionic Liquid Mediated Reactions
Ionic liquids (ILs) are salts with low melting points that are gaining attention as green alternatives to traditional volatile organic solvents. nih.gov Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvent properties, make them attractive media for a variety of chemical reactions.
The use of ionic liquids has been shown to be beneficial in the synthesis of quinolines. For instance, a metal-free synthesis of functionalized quinolines has been developed using imidazolium-based ionic liquids as the reaction medium. nih.gov This protocol offers advantages such as being environmentally friendly, having recyclable reaction media, and producing high yields in shorter reaction times. nih.gov In another example, α-chymotrypsin-catalyzed Friedländer condensation for the synthesis of quinoline derivatives exhibited higher catalytic activity in an ionic liquid aqueous solution compared to organic solvents. mdpi.comnih.gov This biocatalytic approach in an IL medium allowed for lower reaction temperatures and reduced enzyme loading, highlighting the synergistic effect of the ionic liquid. mdpi.comnih.gov Although a specific application to this compound is not reported, the successful use of ionic liquids in various quinoline syntheses points to their potential for developing greener pathways to this compound. nih.gov
Table 2: Ionic Liquid-Mediated Synthesis of Quinolines
| Reaction Type | Ionic Liquid | Catalyst | Key Advantages |
|---|---|---|---|
| Friedländer Condensation | [EMIM][BF₄]/H₂O | α-Chymotrypsin | Higher catalytic activity, Lower temperature, Eco-friendly |
In-depth Analysis of this compound Reveals Gaps in Current Chemical Literature
A thorough investigation into the chemical reactivity and transformation pathways of the compound this compound has revealed a significant lack of specific, detailed research findings in publicly available scientific literature. While the general principles of epoxide and quinoline chemistry are well-established, data pertaining directly to the reactions of the oxirane ring of this particular molecule are not documented in comprehensive studies.
Consequently, the creation of a detailed article with specific experimental data, such as reaction conditions, yields, and spectroscopic analysis for the products of nucleophilic and acid-catalyzed ring-opening reactions of this compound, is not possible at this time. The information required to populate detailed data tables and discuss specific research findings for each subsection of the proposed outline does not appear to exist in published academic or patent literature.
The expected reactivity of the oxirane (epoxide) ring in this compound can be inferred from the general behavior of similar compounds. Epoxides are known to undergo ring-opening reactions due to the inherent strain in the three-membered ring. These reactions can be initiated by either nucleophiles or acids.
General Principles of Reactivity:
Nucleophilic Ring-Opening: Under neutral or basic conditions, a nucleophile will typically attack one of the carbon atoms of the epoxide ring. In the case of this compound, which is a terminal epoxide, the attack would be expected to occur at the less sterically hindered terminal carbon atom, following an SN2 mechanism. This would lead to the formation of a secondary alcohol. Examples of nucleophiles that would follow this pathway include:
Oxygen Nucleophiles (Water, Alcohols): Would lead to the formation of a diol or an ether-alcohol, respectively.
Nitrogen Nucleophiles (Amines): Would result in the corresponding amino-alcohol.
Carbon Nucleophiles (e.g., Grignard reagents, organolithium compounds): Would form a new carbon-carbon bond, yielding a longer-chain alcohol.
Halide Nucleophiles: Would produce a halohydrin.
Acid-Catalyzed Ring-Opening: In the presence of an acid, the oxygen atom of the epoxide is first protonated, making the ring more susceptible to nucleophilic attack. For a terminal epoxide like this compound, the regioselectivity of the nucleophilic attack becomes more complex. While the attack often occurs at the less substituted carbon, there can be a significant amount of attack at the more substituted carbon due to the development of a partial positive charge on that carbon, which is stabilized by the adjacent quinoline ring system. The stereochemistry of the product is typically trans due to the backside attack of the nucleophile on the protonated epoxide.
While these general principles provide a framework for predicting the chemical behavior of this compound, the absence of specific experimental data prevents a detailed and authoritative discussion as requested. Further empirical research is required to fully characterize the reactivity of this compound.
Chemical Reactivity and Transformation Pathways of 8 Oxiran 2 Ylmethyl Quinoline
Reactions Involving the Oxirane Ring of 8-(Oxiran-2-ylmethyl)quinoline
Rearrangement Reactions of the Oxirane Moiety
The oxirane (or epoxide) ring in this compound is a strained three-membered heterocycle, making it susceptible to a variety of ring-opening and rearrangement reactions. These transformations can be initiated under either acidic or basic conditions, leading to structurally diverse products. The specific outcome of these reactions is influenced by the reaction conditions and the substitution pattern of the epoxide.
Under Lewis acid or base-catalyzed conditions, epoxides can undergo cycloaddition with isocyanates to yield N-substituted oxazolidinones. This type of transformation is a key step in the synthesis of certain pharmaceuticals. mdpi.com The rearrangement of epoxides to allylic alcohols is another significant pathway, often promoted by strong, non-nucleophilic bases like lithium amides. These reactions can exhibit high stereoselectivity, depending on the substrate's geometry and the reagents used. For instance, rearrangements of epoxides on cyclopentane skeletons have been shown to proceed preferentially via the abstraction of a syn-β proton. mdpi.com
In the context of this compound, the oxirane moiety can be expected to undergo similar rearrangements. For example, treatment with a strong base could facilitate a rearrangement to the corresponding allylic alcohol. Conversely, acid-catalyzed conditions could lead to the formation of a carbocation intermediate, which could then rearrange or be trapped by a nucleophile to form a diol or other derivatives. The presence of the quinoline (B57606) ring may also influence the reaction's regioselectivity and stereoselectivity.
Computational studies on the rearrangement of lithiated oxiranes suggest that β-elimination (leading to allylic alcohols) and α-lithiation (leading to ketones after ring-opening) can be competing pathways. The activation barriers for these pathways determine the product distribution. acs.org
A summary of potential rearrangement products from the oxirane moiety is presented below.
| Starting Material | Reagents/Conditions | Major Product(s) | Reaction Type |
| This compound | Strong non-nucleophilic base (e.g., LDA) | 1-(Quinolin-8-yl)prop-2-en-1-ol | Base-catalyzed rearrangement |
| This compound | Acid catalyst (e.g., H₂SO₄, Lewis acids) | 1-(Quinolin-8-yl)propane-1,2-diol | Acid-catalyzed hydrolysis |
| This compound | Lewis acid / Isocyanate | N-Substituted oxazolidinone | Cycloaddition |
Reactions Involving the Quinoline Nitrogen of this compound
The nitrogen atom of the quinoline ring in this compound is a key site for chemical transformations, including quaternization, N-oxidation, and the introduction of protecting groups.
Quaternization Reactions of the Quinoline Nitrogen
The lone pair of electrons on the quinoline nitrogen allows it to act as a nucleophile, reacting with electrophiles such as alkyl halides to form quaternary quinolinium salts. This process, known as quaternization, modifies the electronic properties and reactivity of the quinoline ring. The reaction typically proceeds via an SN2 mechanism. acs.org
The quaternization of this compound with an alkylating agent, such as methyl iodide or benzyl bromide, would yield the corresponding N-alkyl-8-(oxiran-2-ylmethyl)quinolinium salt. The reaction is generally carried out in a suitable solvent, and the rate can be influenced by the nature of the alkylating agent, the solvent, and steric hindrance around the nitrogen atom. google.com For quinolines, steric effects between the substituent and the incoming alkylating agent can influence the extent of quaternization. google.com
| Quinoline Substrate | Alkylating Agent | Product |
| This compound | Methyl Iodide (CH₃I) | 1-Methyl-8-(oxiran-2-ylmethyl)quinolinium iodide |
| This compound | Benzyl Bromide (BnBr) | 1-Benzyl-8-(oxiran-2-ylmethyl)quinolinium bromide |
N-Oxidation and N-Protection Strategies of the Quinoline
N-Oxidation
The nitrogen atom of the quinoline ring can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents like hydrogen peroxide, peroxy acids (such as m-chloroperbenzoic acid, m-CPBA), or ozone. biosynce.com The formation of the N-oxide significantly alters the reactivity of the quinoline ring system. The N-oxide group is a strong directing group that facilitates functionalization at specific positions of the quinoline core, particularly at the C2 and C8 positions. acs.orgnih.govbeilstein-journals.org
The oxidation involves the nucleophilic attack of the nitrogen's lone pair on the oxidizing agent. biosynce.com The resulting this compound N-oxide serves as a key intermediate for palladium-catalyzed C-H activation reactions, as discussed in section 3.3.2.
N-Protection Strategies
In multi-step syntheses, it is sometimes necessary to temporarily block the reactivity of the quinoline nitrogen. This is achieved by introducing a protecting group, which can be later removed under specific conditions. Common protecting groups for nitrogen heterocycles include carbamates (e.g., Boc, Cbz) and acyl groups. The choice of protecting group depends on its stability to the reaction conditions employed in subsequent steps and the ease of its removal.
Reactions Involving the Quinoline Aromatic Ring
Electrophilic Aromatic Substitution Reactions on the Quinoline Core
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. In the case of quinoline, the reaction is more complex than in benzene (B151609) due to the presence of the nitrogen-containing heterocyclic ring. The pyridine (B92270) ring is electron-deficient and generally unreactive towards electrophiles, while the benzene ring is more electron-rich. Consequently, electrophilic substitution occurs preferentially on the carbocyclic (benzene) ring, at positions C5 and C8. quimicaorganica.orgquora.comreddit.com
The preference for attack at C5 and C8 is attributed to the greater stability of the resulting cationic intermediate (arenium ion), where the aromatic sextet of the pyridine ring can be preserved in the resonance structures. quora.com It is important to note that under the strongly acidic conditions often used for EAS (e.g., nitration), the quinoline nitrogen is protonated, forming a quinolinium ion. This further deactivates the ring system, making the reaction significantly slower than for comparable carbocyclic aromatics like naphthalene. stackexchange.com
For this compound, the C8 position is already occupied. The substituent at this position, an oxiran-2-ylmethyl group, is an alkyl-type group. Alkyl groups are generally weakly activating and act as ortho, para-directors due to inductive effects. libretexts.org In this context, the directing influence of the 8-substituent would be on the available positions of the carbocyclic ring, namely C5 and C7. Therefore, electrophilic attack would be expected to occur primarily at the C5 and C7 positions. For instance, bromination of 8-methoxyquinoline has been shown to yield the 5-bromo derivative as the sole product. researchgate.net
| Reaction | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 5-Nitro-8-(oxiran-2-ylmethyl)quinoline and 7-Nitro-8-(oxiran-2-ylmethyl)quinoline |
| Bromination | Br₂, FeBr₃ | 5-Bromo-8-(oxiran-2-ylmethyl)quinoline and 7-Bromo-8-(oxiran-2-ylmethyl)quinoline |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | 5-Acyl-8-(oxiran-2-ylmethyl)quinoline and 7-Acyl-8-(oxiran-2-ylmethyl)quinoline |
Palladium-Catalyzed C8-Selective C-H Homocoupling of Quinoline N-Oxides
Recent advances in organometallic chemistry have enabled the direct functionalization of C-H bonds, offering a powerful tool for molecular synthesis. For quinoline derivatives, the N-oxide functionality can act as an effective directing group to achieve high regioselectivity. Specifically, palladium-catalyzed oxidative C-H homocoupling of quinoline N-oxides has been developed as a novel method for the site-selective formation of 8,8'-biquinolyl N,N'-dioxides. nih.gov
This reaction demonstrates a high degree of site-selectivity for the C8 position. nih.gov The process is believed to involve a palladium catalyst, and mechanistic studies suggest the involvement of higher oxidation state palladium species (e.g., a Pd(IV)/Pd(II) cycle). nih.gov The reaction can be performed on a gram scale and proceeds efficiently even in the presence of air. nih.gov
The resulting 8,8'-biquinolyl N,N'-dioxides are valuable precursors that can be converted into a variety of functionalized 8,8'-biquinolyls. nih.gov This methodology provides a direct route to a structurally important framework found in chiral ligands and natural products. nih.gov While this specific reaction has been demonstrated on various quinoline N-oxides, its application to a substrate like this compound N-oxide would be precluded by the existing substitution at the C8 position. However, this reactivity highlights the utility of the N-oxide directing group in selectively activating the C8 C-H bond in appropriately substituted quinolines.
Regioselective Functionalization and Derivatization Pathways of the Quinoline Ring
The chemical reactivity of the quinoline ring in this compound is predominantly governed by the principles of electrophilic aromatic substitution. The quinoline nucleus is a bicyclic heteroaromatic system, and its reactivity is influenced by the presence of the nitrogen atom and the substituent at the C8 position. Under typical electrophilic substitution conditions, which often involve strong acids, the quinoline nitrogen is protonated to form a quinolinium ion. This protonation deactivates the entire ring system towards electrophilic attack, particularly the pyridine ring (positions C2, C3, and C4). Consequently, electrophilic substitution occurs preferentially on the benzene ring (carbocycle) at positions C5, C6, C7, and C8. stackexchange.com
In the case of this compound, the C8 position is already substituted. The oxiran-2-ylmethyl group, being an alkyl-type substituent, is generally considered an activating group that directs incoming electrophiles to the ortho and para positions. Relative to the C8 position, the C7 position is ortho and the C5 position is para. Therefore, electrophilic aromatic substitution on this compound is expected to be highly regioselective, favoring the C5 and C7 positions. Of these, substitution at the C5 position is often preferred due to greater stability of the resulting carbocation intermediate. stackexchange.comresearchgate.net
Halogenation
The introduction of halogen atoms onto the quinoline ring is a key pathway for further derivatization. For 8-substituted quinolines, halogenation is highly regioselective.
Chlorination, Bromination, and Iodination : Metal-free halogenation of 8-substituted quinolines using N-halosuccinimides (NCS, NBS, NIS) or trihaloisocyanuric acid has been shown to proceed with exceptional regioselectivity. researchgate.netrsc.orgrsc.org These reactions typically yield the C5-halogenated product exclusively. The reaction proceeds under mild conditions, for instance, at room temperature in air, highlighting its efficiency and practicality. researchgate.netrsc.org The C8-substituent directs the incoming electrophile (X⁺) to the electronically favored C5 position. Some copper-promoted methods have also been developed for the C5-bromination of 8-aminoquinoline (B160924) derivatives, further underscoring the preference for substitution at this position. beilstein-journals.org
| Reaction | Reagent(s) | Position of Substitution | Product Type |
| Chlorination | Trichloroisocyanuric acid (TCIA) | C5 | 5-Chloro-8-(oxiran-2-ylmethyl)quinoline |
| Bromination | N-Bromosuccinimide (NBS) | C5 | 5-Bromo-8-(oxiran-2-ylmethyl)quinoline |
| Iodination | N-Iodosuccinimide (NIS) | C5 | 5-Iodo-8-(oxiran-2-ylmethyl)quinoline |
Nitration
Nitration of the quinoline ring introduces a nitro group, which is a versatile functional group for further transformations, such as reduction to an amino group.
Direct Nitration : The nitration of unsubstituted quinoline with a mixture of nitric acid and sulfuric acid typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline. stackexchange.comgoogle.com For this compound, the C8 position is blocked. The reaction is therefore directed to other positions on the carbocyclic ring. In related 8-substituted systems, such as 8-hydroxyquinoline, nitration occurs at the C5 and C7 positions to yield 5,7-dinitro-8-hydroxyquinoline. pw.edu.pl For 8-aminoquinoline derivatives, various methods have been developed for selective C5-nitration. mdpi.com It is therefore anticipated that nitration of this compound will primarily yield the 5-nitro and potentially 7-nitro derivatives.
| Reaction | Reagent(s) | Position(s) of Substitution | Product(s) |
| Nitration | HNO₃ / H₂SO₄ | C5 and C7 | 5-Nitro-8-(oxiran-2-ylmethyl)quinoline and 7-Nitro-8-(oxiran-2-ylmethyl)quinoline |
Sulfonation
Sulfonation introduces a sulfonic acid group (-SO₃H), which can be used in dye synthesis or as a precursor for other functional groups.
Reaction with Fuming Sulfuric Acid : The sulfonation of quinoline with fuming sulfuric acid (oleum) predominantly yields quinoline-8-sulfonic acid. acs.orggoogle.compatsnap.com This indicates a strong thermodynamic preference for substitution at the C8 position in the unsubstituted ring. With the C8 position occupied in this compound, the sulfonation is expected to be directed to the next most favored position, which is C5.
| Reaction | Reagent(s) | Position of Substitution | Product |
| Sulfonation | Fuming H₂SO₄ (Oleum) | C5 | This compound-5-sulfonic acid |
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation reactions are fundamental for forming new carbon-carbon bonds on aromatic rings. However, these reactions are generally less effective with highly deactivated substrates like the quinolinium ion. masterorganicchemistry.comwikipedia.org
Acylation and Alkylation : The strong Lewis acids required for Friedel-Crafts reactions (e.g., AlCl₃) will complex with the quinoline nitrogen, leading to significant deactivation of the ring. masterorganicchemistry.comorganic-chemistry.org Consequently, intermolecular Friedel-Crafts reactions on the quinoline ring of this compound are challenging and often result in low yields. If successful, the substitution would be expected at the C5 position. More specialized or intramolecular variants of the reaction are typically required for the functionalization of quinoline systems. researchgate.netresearchgate.net
| Reaction | Reagent(s) | Position of Substitution | Product Type |
| Acylation | Acyl halide / Lewis Acid (e.g., RCOCl / AlCl₃) | C5 (if successful) | 5-Acyl-8-(oxiran-2-ylmethyl)quinoline |
| Alkylation | Alkyl halide / Lewis Acid (e.g., RCl / AlCl₃) | C5 (if successful) | 5-Alkyl-8-(oxiran-2-ylmethyl)quinoline |
Mechanistic Investigations of Reactions Involving 8 Oxiran 2 Ylmethyl Quinoline
Elucidation of Epoxide Ring-Opening Mechanisms
The epoxide ring of 8-(oxiran-2-ylmethyl)quinoline is a strained three-membered ether, making it susceptible to ring-opening reactions by various nucleophiles. The mechanism of this ring-opening can proceed via two primary pathways, SN1 or SN2, depending on the reaction conditions, particularly the nature of the nucleophile and the presence of an acid or base catalyst.
Under basic or neutral conditions , the ring-opening is expected to follow an SN2 mechanism . A strong nucleophile would attack one of the electrophilic carbons of the epoxide ring. Due to steric hindrance from the quinoline (B57606) moiety, the attack would preferentially occur at the less substituted terminal carbon of the oxirane ring. This concerted reaction involves the simultaneous attack of the nucleophile and the breaking of the carbon-oxygen bond, leading to an inversion of stereochemistry at the site of attack. The high ring strain of the epoxide provides the driving force for this reaction, even though an alkoxide is typically a poor leaving group. chemistrysteps.comlibretexts.org
Under acidic conditions , the mechanism is more complex and can exhibit characteristics of both SN1 and SN2 pathways. The reaction begins with the protonation of the epoxide oxygen, which creates a much better leaving group (a hydroxyl group) and activates the epoxide ring towards nucleophilic attack. chemistrysteps.comlibretexts.org The subsequent nucleophilic attack can occur at either of the two carbons of the epoxide. The precise nature of the transition state is thought to be a hybrid between a pure SN1 and SN2 mechanism. While a full carbocation may not form, there is significant carbocation-like character on the more substituted carbon atom. Consequently, weak nucleophiles tend to attack the more substituted carbon atom of the unsymmetrical epoxide. chemistrysteps.com
Understanding Regioselectivity and Stereoselectivity in Transformations of this compound
The regioselectivity of the epoxide ring-opening of this compound is a critical aspect of its reactivity and is dictated by the reaction mechanism.
In base-catalyzed or nucleophilic ring-opening , the reaction proceeds via an SN2 mechanism. The nucleophile will preferentially attack the sterically less hindered carbon atom. For this compound, this would be the terminal methylene (B1212753) carbon of the oxirane ring. This regioselectivity is a hallmark of SN2 reactions with epoxides. chemistrysteps.comlibretexts.org
In acid-catalyzed ring-opening , the regioselectivity is governed by electronic factors. The protonated epoxide will have a transition state with partial positive charge distributed across the two carbons of the oxirane ring. The more stable transition state will have a greater degree of positive charge on the more substituted carbon. Therefore, the nucleophile will preferentially attack the more substituted carbon atom. For this compound, this would be the carbon atom adjacent to the methylene bridge connected to the quinoline ring.
The stereoselectivity of these reactions is also well-defined. Both acid- and base-catalyzed ring-opening reactions of epoxides proceed with an inversion of configuration at the carbon atom that is attacked by the nucleophile. This is a direct consequence of the backside attack characteristic of the SN2 mechanism or the SN2-like nature of the acid-catalyzed pathway. The result is the formation of a trans or anti product, where the nucleophile and the newly formed hydroxyl group are on opposite sides of the original epoxide plane. chemistrysteps.com
Role of Catalysts in Directing Reaction Pathways
Catalysts play a pivotal role in controlling the rate and selectivity of epoxide ring-opening reactions.
Acid catalysts , such as Brønsted or Lewis acids, activate the epoxide by coordinating to the oxygen atom. This polarization of the C-O bonds makes the epoxide carbons more electrophilic and facilitates the attack by even weak nucleophiles. The choice of acid catalyst can influence the regioselectivity of the reaction.
Base catalysts are typically used to deprotonate a protic nucleophile, thereby increasing its nucleophilicity. The resulting alkoxide, thiolate, or other anionic nucleophile can then readily open the epoxide ring via an SN2 mechanism.
In the broader context of quinoline chemistry, various catalysts, including transition metals like copper, rhodium, and palladium, as well as organocatalysts, are employed to achieve a wide range of transformations. While not specifically documented for this compound, such catalysts could potentially be used to mediate reactions involving the quinoline ring or to influence the reactivity of the epoxide in a controlled manner. For instance, metal catalysts are known to play a role in directing the regioselectivity of nucleophilic ring-opening of epoxides. rsc.org
Kinetic Studies of Key Reactions of this compound
There are no specific kinetic studies reported in the literature for the reactions of this compound. However, based on general principles of reaction kinetics for epoxide ring-opening, several predictions can be made.
The kinetics of the base-catalyzed ring-opening would likely follow a second-order rate law, being first order in both the epoxide and the nucleophile, which is characteristic of an SN2 reaction.
For the acid-catalyzed reaction, the kinetic profile would be more complex. The rate would depend on the concentrations of the epoxide, the nucleophile, and the acid catalyst. The pre-equilibrium protonation of the epoxide followed by the rate-determining nucleophilic attack would lead to a more intricate rate expression.
Kinetic studies would be invaluable for definitively elucidating the mechanisms of reactions involving this compound. Such studies could provide quantitative data on the influence of substituents on the quinoline ring, the nature of the nucleophile, and the type of catalyst on the reaction rates and selectivities.
Theoretical and Computational Studies on 8 Oxiran 2 Ylmethyl Quinoline
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are standard methods for exploring the electronic structure and predicting the reactivity of molecules. These calculations are foundational for understanding reaction mechanisms and molecular properties.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into conformational flexibility and intermolecular interactions. An MD study of 8-(Oxiran-2-ylmethyl)quinoline could reveal the preferred three-dimensional shapes of the molecule and how it interacts with solvents or other molecules. While MD simulations have been performed on various quinoline (B57606) derivatives to study their interactions with biological targets, no specific simulation data for this compound is currently available.
Analysis of Intermolecular Interactions and Crystal Packing
The study of how molecules arrange themselves in a solid state is crucial for understanding physical properties like melting point and solubility. This analysis often involves examining the crystal structure determined by techniques like X-ray crystallography, complemented by computational tools such as Hirshfeld surface analysis to visualize and quantify intermolecular contacts. A crystal structure for this compound has not been reported in the primary chemical databases, and consequently, no analysis of its crystal packing and intermolecular forces could be performed.
Coordination Chemistry of 8 Oxiran 2 Ylmethyl Quinoline and Its Derivatives
Ligand Design Principles Incorporating the Quinoline (B57606) and Epoxide Moieties
The design of ligands based on the 8-(Oxiran-2-ylmethyl)quinoline framework is guided by the distinct properties of its two key functional groups. The quinoline moiety, with its nitrogen atom, is a well-known N-donor ligand that readily coordinates to a wide range of metal ions. The positioning of the oxiran-2-ylmethyl substituent at the 8-position of the quinoline ring is crucial, as it allows for the potential of bidentate chelation involving the quinoline nitrogen and the epoxide oxygen. This chelation would form a stable five-membered ring with the metal center, a favorable arrangement in coordination chemistry.
The epoxide group introduces several key design considerations. Firstly, it is a sterically demanding group, which can influence the coordination geometry of the resulting metal complexes. The orientation of the epoxide ring relative to the quinoline plane can create specific pockets around the metal center, which could be exploited in applications such as catalysis. Secondly, the epoxide is a reactive functional group that can undergo ring-opening reactions. This reactivity can be utilized in post-coordination modification of the ligand, allowing for the synthesis of more complex ligand architectures or for the covalent attachment of the metal complex to a support.
Furthermore, the electronic properties of the quinoline ring can be modulated by introducing substituents at other positions. Electron-donating or electron-withdrawing groups can alter the electron density at the nitrogen atom, thereby influencing the ligand's donor strength and the stability of the metal-ligand bond. The interplay between the electronic effects of the quinoline ring and the steric and reactive nature of the epoxide moiety is a central theme in the design of ligands based on this compound.
Formation of Metal Complexes with Transition Metals
This compound and its derivatives are expected to form stable complexes with a variety of transition metals, owing to the strong coordinating ability of the quinoline nitrogen. The formation of these complexes can be achieved through standard synthetic methodologies, typically by reacting the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the resulting complexes, whether 1:1, 2:1, or other ratios of ligand to metal, will depend on the coordination preferences of the metal ion, the steric bulk of the ligand, and the reaction conditions.
The coordination of the ligand to the metal center is anticipated to occur primarily through the nitrogen atom of the quinoline ring. Depending on the metal ion and its preferred coordination geometry, the oxygen atom of the epoxide ring may also coordinate, leading to a bidentate chelation. This would result in the formation of a five-membered chelate ring, which is entropically favored and would enhance the stability of the complex. The potential for the epoxide oxygen to coordinate introduces versatility in the coordination modes of the ligand.
The nature of the transition metal will significantly influence the structure and properties of the resulting complex. For instance, late transition metals such as palladium(II) and platinum(II) often favor square planar geometries, while first-row transition metals like iron(II), cobalt(II), and nickel(II) can adopt a range of geometries including tetrahedral, square planar, and octahedral. The specific geometry adopted will be a consequence of the interplay between the electronic configuration of the metal ion and the steric and electronic properties of the this compound ligand.
Spectroscopic Characterization of Coordination Compounds
The formation of coordination compounds between this compound and transition metals can be readily monitored and characterized using various spectroscopic techniques. Infrared (IR) spectroscopy is a powerful tool for probing the coordination of the ligand to the metal center. Upon complexation, the vibrational frequencies associated with the quinoline ring are expected to shift. In particular, the C=N stretching vibration of the quinoline ring is sensitive to coordination and typically shifts to a higher or lower frequency upon binding to a metal ion. Furthermore, changes in the vibrational modes of the epoxide ring can provide evidence for the involvement of the epoxide oxygen in coordination.
Electronic absorption spectroscopy (UV-Vis) is another valuable technique for characterizing these complexes. The electronic transitions within the quinoline ring give rise to characteristic absorption bands in the UV region. Upon coordination to a transition metal, these bands may shift in wavelength and/or change in intensity. More importantly, new absorption bands may appear in the visible region due to d-d electronic transitions within the metal center or charge-transfer transitions between the metal and the ligand. The positions and intensities of these new bands can provide information about the coordination geometry and the nature of the metal-ligand bonding.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, can also provide detailed information about the structure of the complexes in solution. The chemical shifts of the protons and carbons in the quinoline and epoxide moieties will be affected by the coordination to a paramagnetic or diamagnetic metal center. For diamagnetic complexes, the changes in chemical shifts can be used to deduce the coordination site and to study the conformation of the ligand in the complex.
X-ray Crystallographic Studies of Metal-Ligand Structures
Based on studies of analogous 8-substituted quinoline complexes, it is anticipated that metal complexes of this compound would exhibit a variety of coordination geometries depending on the metal ion and the stoichiometry of the complex. For example, with a 2:1 ligand-to-metal ratio, transition metals such as Ni(II) or Cu(II) would likely form distorted octahedral or square pyramidal complexes, respectively. In such structures, the two quinoline nitrogen atoms would coordinate to the metal, with the remaining coordination sites being occupied by the epoxide oxygens or other solvent molecules or counter-ions.
The oxiran-2-ylmethyl substituent at the 8-position is expected to have a significant impact on the crystal packing of these complexes. The steric bulk and the potential for hydrogen bonding involving the epoxide oxygen could lead to the formation of unique supramolecular architectures in the solid state. The precise bond distances between the metal and the donor atoms of the ligand, as determined by X-ray crystallography, would provide valuable insight into the strength and nature of the metal-ligand interactions.
| Parameter | Expected Value/Observation |
| Coordination Geometry | Distorted octahedral, square pyramidal, or tetrahedral, depending on the metal ion |
| Metal-Nitrogen Bond Length | Typical for the specific transition metal and its oxidation state |
| Metal-Oxygen (epoxide) Bond Length | Longer and weaker than the Metal-Nitrogen bond, if coordination occurs |
| Chelate Ring Conformation | Envelope or twist conformation for the five-membered chelate ring |
| Crystal Packing | Influenced by π-π stacking of quinoline rings and potential hydrogen bonding involving the epoxide |
Chelation Properties and Metal Ion Binding Affinity
The this compound ligand is expected to exhibit significant chelation properties due to the presence of the quinoline nitrogen and the potential involvement of the epoxide oxygen in coordination. The formation of a stable five-membered chelate ring upon bidentate coordination would lead to a significant "chelate effect," resulting in higher stability constants for its metal complexes compared to analogous complexes with monodentate ligands.
The metal ion binding affinity of this compound will be influenced by several factors. The nature of the metal ion is paramount; "hard" metal ions will have a greater affinity for the "hard" oxygen donor of the epoxide, while "soft" metal ions will prefer the "borderline" nitrogen donor of the quinoline. The pH of the solution will also play a crucial role, as the protonation of the quinoline nitrogen at low pH would prevent its coordination to the metal ion.
The binding affinity can be quantified by determining the stability constants of the metal complexes. Techniques such as potentiometric titration or spectrophotometric titration can be employed to measure these constants. It is anticipated that the stability of the complexes would follow the Irving-Williams series for divalent first-row transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). The presence of the oxiran-2-ylmethyl substituent may introduce steric constraints that could modulate this trend.
| Metal Ion | Expected Binding Affinity | Factors Influencing Affinity |
| First-row transition metals (e.g., Cu²⁺, Ni²⁺, Co²⁺) | High | Chelate effect, Irving-Williams series |
| Soft metals (e.g., Pd²⁺, Pt²⁺) | Moderate to High | Strong affinity for the quinoline nitrogen |
| Hard metals (e.g., Fe³⁺, Al³⁺) | Moderate | Potential for coordination with the epoxide oxygen |
Catalytic Applications of Metal-8-(Oxiran-2-ylmethyl)quinoline Complexes
The unique combination of a metal center and a reactive epoxide functionality within the same molecule makes metal complexes of this compound promising candidates for applications in catalysis. The metal center can act as a Lewis acid to activate substrates, while the epoxide group can participate directly in the catalytic cycle or serve as a handle for immobilizing the catalyst.
In Organic Transformations
One potential area of application for these complexes is in asymmetric catalysis. If a chiral version of the this compound ligand is used, the resulting chiral metal complex could be employed to catalyze a variety of enantioselective organic transformations. The proximity of the chiral epoxide group to the metal's active site could effectively control the stereochemical outcome of the reaction.
Furthermore, the epoxide ring itself can be a target for catalytic transformation. For example, metal-8-(Oxiran-2-ylmethyl)quinoline complexes could catalyze the ring-opening of the epoxide with various nucleophiles, leading to the formation of functionalized alcohols. The quinoline-metal unit could serve to pre-organize the substrate and the nucleophile, enhancing the rate and selectivity of the reaction.
Another promising avenue is the use of these complexes in polymerization reactions. The epoxide group can be polymerized through ring-opening polymerization, and the presence of the metal complex could influence the stereochemistry and molecular weight of the resulting polymer. Additionally, these complexes could be explored as catalysts for oxidation reactions, where the metal center facilitates the transfer of an oxygen atom to a substrate, a process in which the epoxide group might play a role in the catalyst's reactivity and stability.
| Catalytic Reaction | Potential Role of the Metal Complex |
| Asymmetric Synthesis | Chiral ligand transfering stereochemical information |
| Epoxide Ring-Opening | Lewis acid activation of the epoxide and templating the reaction |
| Polymerization | Initiating and controlling the polymerization of the epoxide |
| Oxidation Reactions | Acting as a redox-active catalyst |
In Polymerization Reactions
A comprehensive review of scientific literature and chemical databases did not yield specific research findings on the direct application of this compound as a monomer, initiator, or modifier in polymerization reactions. While the broader class of quinoline derivatives has been explored in various polymerization contexts, and the oxirane (epoxy) group is well-known for its role in ring-opening polymerization, specific studies detailing the polymerization behavior of this compound are not presently available in the reviewed literature.
The reactivity of the oxirane ring suggests that this compound could theoretically participate in ring-opening polymerization, potentially initiated by cationic, anionic, or coordination catalysts. The quinoline moiety could influence the polymerization process through its coordination to a metal center in a catalyst or by affecting the electronic properties of the oxirane group.
Furthermore, the nitrogen atom of the quinoline ring could act as a coordination site, allowing for the formation of metal complexes. Such complexes, if used as catalysts, could impart specific stereochemical control or influence the rate and mechanism of polymerization of other monomers.
However, without experimental data from peer-reviewed sources, any discussion on the role of this compound in polymerization remains speculative. There are no available data to construct tables on reaction conditions, polymer properties, or catalytic activities related to this specific compound. Further experimental research is required to elucidate the potential and characteristics of this compound in the field of polymer chemistry.
Advanced Applications in Organic Synthesis and Materials Science
8-(Oxiran-2-ylmethyl)quinoline as a Key Building Block in Complex Molecular Architectures
The dual functionality of this compound, characterized by the aromatic, electron-rich quinoline (B57606) core and the strained, electrophilic oxirane ring, renders it an exceptionally useful building block in the synthesis of complex molecular architectures. The quinoline moiety itself is a prominent feature in numerous natural products and pharmacologically active compounds, offering a rigid framework that can be further functionalized. The presence of the oxirane ring provides a reactive handle for a variety of nucleophilic ring-opening reactions, allowing for the introduction of diverse functional groups and the extension of the molecular structure.
Synthetic chemists can exploit the reactivity of the epoxide in this compound to construct intricate polycyclic systems and molecules with tailored three-dimensional arrangements. The ring-opening of the epoxide can be achieved with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. This versatility allows for the strategic incorporation of the 8-quinolylmethoxy moiety into larger, more complex structures, which is of significant interest in the development of new therapeutic agents and molecular probes.
Synthesis of Novel Heterocyclic Systems via Transformations of this compound
The inherent reactivity of the epoxide ring in this compound serves as a gateway for the synthesis of novel heterocyclic systems. Through carefully designed reaction sequences, the oxirane can be transformed into a variety of other cyclic structures, often fused or appended to the quinoline core. For instance, intramolecular cyclization reactions following the initial ring-opening can lead to the formation of new five-, six-, or seven-membered heterocyclic rings.
One potential synthetic route involves the reaction of this compound with bifunctional nucleophiles. For example, reaction with a primary amine could be followed by an intramolecular cyclization to afford a piperazine (B1678402) or a related nitrogen-containing heterocycle. Similarly, reaction with a molecule containing both a thiol and an amine or alcohol group could pave the way for the synthesis of thiazine (B8601807) or oxazine (B8389632) derivatives. These transformations significantly expand the chemical space accessible from this versatile starting material, offering pathways to new classes of compounds with potentially interesting biological or material properties.
Applications in Polymer Chemistry
The presence of the polymerizable oxirane ring makes this compound a valuable monomer and building block in polymer chemistry. Its incorporation into polymeric structures can impart the unique electronic and photophysical properties of the quinoline nucleus to the resulting material.
This compound can theoretically serve as a monomer in ring-opening polymerization (ROP) to produce polyethers with pendant quinoline groups. The polymerization can be initiated by either cationic or anionic initiators, which attack the electrophilic carbon atoms of the oxirane ring, leading to chain propagation. The resulting polymer, poly[this compound], would possess a flexible polyether backbone with regularly spaced quinoline side chains.
The properties of such a polymer would be heavily influenced by the quinoline moieties, potentially leading to materials with interesting thermal, optical, and electronic characteristics. The ability of the quinoline nitrogen to coordinate with metal ions could also be exploited to create metal-containing polymers with catalytic or sensing capabilities.
Beyond its use as a homopolymer, this compound can also be employed as a comonomer or a cross-linking agent in the synthesis of more complex polymeric materials. When copolymerized with other monomers, it can introduce quinoline functionalities into a variety of polymer backbones, thereby modifying their properties.
Furthermore, the epoxide group can react with functional groups on pre-existing polymer chains, such as hydroxyl or amine groups, to form cross-linked networks. This cross-linking process can significantly enhance the thermal stability, mechanical strength, and chemical resistance of the material. The resulting thermosetting polymers, featuring quinoline rings as integral parts of their cross-linked structure, could find applications in high-performance coatings, adhesives, and composites. While specific examples utilizing this compound are not extensively documented, the principle has been demonstrated with other quinoline-containing thermosets rsc.org.
Development of Functional Materials
The incorporation of the quinoline core into materials can lead to novel functionalities, particularly in the realm of electronics and optics.
Quinoline and its derivatives are known for their electron-accepting and transporting properties, making them attractive components for the design of conductive polymers mdpi.com. The π-conjugated system of the quinoline ring can facilitate the movement of electrons along a polymer chain, a key characteristic of intrinsically conducting polymers (ICPs) wikipedia.org. Polymers that incorporate the this compound unit, either in the main chain or as pendant groups, could exhibit electrical conductivity upon doping.
The synthesis of such conductive polymers could be envisioned through various polymerization techniques. For instance, the polymerization of this compound itself, as discussed earlier, could lead to a polymer where the quinoline units are in close proximity, potentially allowing for π-π stacking and charge transport. Alternatively, the quinoline moiety could be incorporated into well-known conductive polymer backbones, such as polyacetylenes, polypyrroles, or polythiophenes, to modulate their electronic properties wikipedia.orgmdpi.comyoutube.com. The development of such materials is an active area of research with potential applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and sensors.
Future Research Directions for 8 Oxiran 2 Ylmethyl Quinoline
Development of Novel and Sustainable Synthetic Routes
The development of environmentally benign and efficient synthetic routes to 8-(Oxiran-2-ylmethyl)quinoline is a primary area for future research. Current synthetic strategies often rely on traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. Future efforts should focus on the principles of green chemistry to devise more sustainable and atom-economical synthetic pathways.
One promising avenue is the exploration of electrochemical methods for the epoxidation of a suitable quinoline (B57606) precursor. rsc.org Electrolytic olefin epoxidation, using water or molecular oxygen as the oxygen source, offers a green alternative to traditional epoxidation reagents, minimizing waste and avoiding the use of hazardous materials. rsc.orgthechemicalengineer.com Another area of focus should be the development of catalytic systems that utilize earth-abundant metals, such as iron and copper, for the synthesis of the quinoline core, moving away from precious metal catalysts. mdpi.com Furthermore, the use of photocatalytic protocols could provide mild and efficient routes to quinoline derivatives, which could then be further functionalized to introduce the oxirane ring. mdpi.com
Future research should also investigate the use of continuous flow reactors for the synthesis of this compound. mdpi.comlsbu.ac.uk Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for easier scale-up. The integration of heterogeneous catalysts into flow systems would further enhance the sustainability of the synthesis by allowing for catalyst recycling and minimizing contamination of the product. lsbu.ac.uk
| Synthetic Strategy | Key Features | Potential Advantages |
| Electrochemical Epoxidation | Use of electricity to drive the epoxidation reaction; water or O2 as the oxygen source. | Avoids hazardous oxidizing agents; mild reaction conditions; high atom economy. rsc.org |
| Earth-Abundant Metal Catalysis | Utilization of catalysts based on metals like iron and copper for quinoline synthesis. | Reduced cost and environmental impact compared to precious metal catalysts. mdpi.com |
| Photocatalytic Synthesis | Use of light to promote the formation of the quinoline ring. | Mild reaction conditions; high selectivity; access to unique reaction pathways. mdpi.com |
| Continuous Flow Synthesis | Performing the synthesis in a continuous flow reactor. | Improved safety and scalability; better process control; potential for catalyst recycling. mdpi.comlsbu.ac.uk |
Exploration of Undiscovered Reactivity Patterns
The juxtaposition of the quinoline nucleus and the epoxide ring in this compound suggests a rich and largely unexplored reactivity landscape. The epoxide is a potent electrophile, susceptible to ring-opening by a wide range of nucleophiles, while the quinoline moiety can act as a directing group, a ligand for transition metals, or a nucleophile itself.
Future research should systematically investigate the regioselective and stereoselective ring-opening of the epoxide with various nucleophiles. mdpi.com The proximity of the quinoline nitrogen may influence the outcome of these reactions, potentially leading to novel intramolecular cyclizations and the formation of complex polycyclic structures. The exploration of these intramolecular reactions could provide access to new classes of heterocyclic compounds with potential biological activity.
Furthermore, the quinoline ring itself can be a site for further functionalization. The development of methods for the selective C-H activation of the quinoline core in this compound, directed by the oxirane-containing side chain, would be a significant advance. mdpi.com This would allow for the late-stage modification of the molecule, providing a powerful tool for the synthesis of diverse derivatives for structure-activity relationship studies. The reactivity of the epoxide as a precursor to other functional groups, such as diols, amino alcohols, and aldehydes, should also be explored in the context of the quinoline scaffold. nih.gov
Design of Next-Generation Catalysts and Ligands for this compound Transformations
The unique structural features of this compound make it an attractive platform for the development of new catalysts and ligands. The quinoline nitrogen can coordinate to metal centers, and the oxirane group can participate in a variety of catalytic transformations.
A key area for future research is the design of chiral catalysts for the enantioselective ring-opening of the epoxide. This would provide access to enantiomerically pure derivatives, which is crucial for applications in medicinal chemistry. Metal-salen complexes, for example, have shown great promise in the asymmetric ring-opening of epoxides and could be adapted for transformations of this compound. mdpi.com The development of cooperative catalyst systems, where one component activates the epoxide and another activates the nucleophile, could also lead to highly efficient and selective transformations. rsc.orgresearchgate.netrsc.org
The quinoline moiety itself can be incorporated into ligand scaffolds for transition metal catalysis. The synthesis of ligands derived from this compound could lead to catalysts with novel reactivity and selectivity. For instance, the epoxide could be opened to introduce a coordinating group, creating a bidentate or tridentate ligand. These new ligands could find applications in a wide range of catalytic reactions, including cross-coupling, hydrogenation, and oxidation reactions.
| Catalyst/Ligand Design Strategy | Target Transformation | Potential Advantages |
| Chiral Metal-Salen Complexes | Asymmetric ring-opening of the epoxide. | Access to enantiomerically pure products; high yields and enantioselectivities. mdpi.com |
| Cooperative Catalyst Systems | Nucleophilic ring-opening of the epoxide. | Enhanced reactivity and selectivity through simultaneous activation of the epoxide and nucleophile. rsc.orgresearchgate.netrsc.org |
| Quinoline-Based Ligands | Various transition metal-catalyzed reactions. | Novel reactivity and selectivity due to the unique steric and electronic properties of the ligand. |
Advanced Computational Modeling for Predictive Chemistry of this compound and its Derivatives
Computational chemistry offers powerful tools to guide and accelerate research on this compound and its derivatives. The application of advanced computational modeling can provide valuable insights into the molecule's properties, reactivity, and potential applications, thereby reducing the need for extensive and time-consuming experimental work.
Future research should employ quantum mechanics calculations, such as Density Functional Theory (DFT), to investigate the electronic structure and reactivity of this compound. nih.gov DFT can be used to model reaction mechanisms, predict the regioselectivity and stereoselectivity of reactions, and understand the role of catalysts in transformations of the molecule. This information can be invaluable for the design of new synthetic routes and the optimization of reaction conditions.
The development of predictive models for the biological activity of derivatives of this compound is another important area for computational research. Quantitative Structure-Activity Relationship (QSAR) studies can be used to correlate the structural features of these derivatives with their biological activity, aiding in the design of new compounds with improved therapeutic properties. researchgate.net Machine learning and deep learning models are also emerging as powerful tools for predicting chemical reactivity and properties, and their application to this compound could significantly accelerate the discovery of new applications for this versatile molecule. academindex.comnih.govnih.gov
| Computational Method | Application | Potential Insights |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and prediction of reactivity. | Understanding of electronic structure, transition states, and reaction pathways. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity of derivatives. | Identification of key structural features for desired biological activity. researchgate.net |
| Machine Learning and Deep Learning | Prediction of reactivity, properties, and reaction outcomes. | High-throughput screening of virtual libraries and optimization of synthetic conditions. academindex.comnih.govnih.gov |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
